molecular formula C18H20O3 B14031342 Benzyl 4-(benzyloxy)butanoate

Benzyl 4-(benzyloxy)butanoate

Cat. No.: B14031342
M. Wt: 284.3 g/mol
InChI Key: PNNLBKXJLQWDBH-UHFFFAOYSA-N
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Description

Benzyl 4-(benzyloxy)butanoate is a synthetic ester featuring a butanoate backbone substituted with a benzyloxy group at the 4-position and a benzyl ester moiety at the terminal carboxyl group (Figure 1). Its structure confers unique physicochemical properties, such as increased lipophilicity compared to simpler benzoate esters, which influences solubility and reactivity.

Synthesis: The compound is synthesized via multi-step reactions involving protective group strategies. For example, in a 2019 study, a related benzyl ester intermediate (Compound 11) was synthesized through oxidation, benzylation, and epoxidation steps, utilizing reagents like pyridinium dichromate and boron trifluoride etherate . Such methods highlight the complexity of introducing stereochemical and functional diversity into benzoate esters.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

benzyl 4-phenylmethoxybutanoate

InChI

InChI=1S/C18H20O3/c19-18(21-15-17-10-5-2-6-11-17)12-7-13-20-14-16-8-3-1-4-9-16/h1-6,8-11H,7,12-15H2

InChI Key

PNNLBKXJLQWDBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-(benzyloxy)butanoate can be synthesized through the esterification of benzyl alcohol with 4-hydroxybutanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to drive the reaction to completion. The reaction is carried out under reflux conditions to ensure the removal of water formed during the process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more environmentally friendly by reducing the need for corrosive acids.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of benzyl 4-(benzyloxy)butanol.

    Substitution: The benzylic position is reactive towards nucleophilic substitution reactions. For example, treatment with halogens in the presence of light or radical initiators can lead to the formation of benzyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic conditions.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogens (e.g., Br₂) in the presence of UV light.

Major Products:

    Oxidation: Benzyl 4-(benzyloxy)butanoic acid.

    Reduction: Benzyl 4-(benzyloxy)butanol.

    Substitution: Benzyl 4-(benzyloxy)butyl halides.

Scientific Research Applications

Benzyl 4-(benzyloxy)butanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a prodrug that can be metabolized into active pharmaceutical agents.

    Industry: Utilized in the manufacture of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Benzyl 4-(benzyloxy)butanoate involves its hydrolysis to release benzyl alcohol and 4-hydroxybutanoic acid. These metabolites can then participate in various biochemical pathways. Benzyl alcohol can be oxidized to benzaldehyde and further to benzoic acid, which is involved in the synthesis of coenzyme A. 4-Hydroxybutanoic acid can be converted into succinic acid, entering the citric acid cycle.

Comparison with Similar Compounds

Aliphatic Saturated Benzoates

  • Methyl Benzoate (CAS 93-58-3): A simple ester with a methyl group. It is widely used as a solvent and flavoring agent. Its low molecular weight (136.15 g/mol) results in higher volatility (bp: 199°C) compared to this compound, which likely has a higher boiling point due to increased molecular weight and aromaticity .
  • Isopropyl Benzoate (CAS 939-48-0): Features a branched aliphatic chain, enhancing lipophilicity. Used in cosmetics for its emollient properties. The branched structure reduces crystallinity compared to straight-chain analogs, a property shared with this compound due to its bulky benzyl groups .

Aliphatic Unsaturated Benzoates

  • cis-3-Hexenyl Benzoate (CAS 25152-85-6): Contains a double bond, contributing to reactivity in polymerization or oxidation reactions. Used in perfumery for its green, leafy aroma. The unsaturated chain increases reactivity compared to the saturated butanoate backbone of this compound .

Aromatic Benzoates

  • Its rigid structure contrasts with the flexibility of this compound, which may enhance compatibility with hydrophobic matrices in drug delivery systems .

Branched Unsaturated Benzoates

  • 3-Methyl-2-butenyl Benzoate (CAS 5205-11-8): Combines branching and unsaturation, leading to intermediate volatility and reactivity. Such compounds are less stable under acidic conditions than this compound, which benefits from benzyl ether protection .

Data Table: Key Properties of Selected Benzoate Esters

Compound CAS # Molecular Formula Key Properties/Applications
This compound* N/A C₁₈H₂₀O₄ High lipophilicity, potential for drug synthesis
Methyl Benzoate 93-58-3 C₈H₈O₂ Volatile solvent, flavoring agent (bp: 199°C)
Isopropyl Benzoate 939-48-0 C₁₀H₁₂O₂ Cosmetic emollient, branched structure
Phenyl Benzoate 93-99-2 C₁₃H₁₀O₂ Low solubility, rigid aromatic framework
cis-3-Hexenyl Benzoate 25152-85-6 C₁₃H₁₆O₂ Fragrance ingredient, unsaturated chain

*Synthetic and property data for this compound inferred from structural analogs .

Market and Production Insights

Production challenges for this compound likely mirror those of related compounds, requiring multi-step synthesis and purification .

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